molecular formula C13H17NO3 B3020571 N-(2-Methoxy-2-phenylpropyl)oxirane-2-carboxamide CAS No. 2411226-70-3

N-(2-Methoxy-2-phenylpropyl)oxirane-2-carboxamide

Cat. No. B3020571
CAS RN: 2411226-70-3
M. Wt: 235.283
InChI Key: AGDGTHQHMZVTQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a novel one-pot approach. Starting from 3-(2-nitroaryl)oxirane-2-carboxamides, an acid-catalyzed rearrangement via the classical Meinwald rearrangement and a new rearrangement sequence leads to the formation of N-(2-carboxyaryl)-N2-(aryl or H)oxalamides. The methodology is operationally simple and high yielding .


Molecular Structure Analysis

The molecular formula of N-(2-Methoxy-2-phenylpropyl)oxirane-2-carboxamide is C11H14O3. It consists of an oxirane ring (three-membered cyclic ether) with a phenyl group and a methoxyethyl group attached .


Chemical Reactions Analysis

The compound can undergo various reactions, including ring-opening reactions due to the presence of the oxirane ring. For instance, it can react with carboxylic acids to form β-hydroxypropyl esters. The mechanism involves quaternization of the tertiary amine by activated oxirane, followed by carboxylate anion participation in ring-opening reactions .

properties

IUPAC Name

N-(2-methoxy-2-phenylpropyl)oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(16-2,10-6-4-3-5-7-10)9-14-12(15)11-8-17-11/h3-7,11H,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDGTHQHMZVTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1CO1)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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